molecular formula C14H16O B7774694 1-(1-Naphthyl)-1-butanol

1-(1-Naphthyl)-1-butanol

Cat. No. B7774694
M. Wt: 200.28 g/mol
InChI Key: PZEHYWHITYGUJY-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)-1-butanol is a useful research compound. Its molecular formula is C14H16O and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Naphthyl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Naphthyl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chiral Discrimination in Molecular Complexes : The compound's role in studying chiral discrimination in molecular complexes has been demonstrated. It was found that chirality plays a significant role in the competition between inter and intramolecular hydrogen bonds in complexes of naphthyl-1-ethanol derivatives (Seurre et al., 2004).

  • Electrophilic Substitution in Naphthalenes : Research has shown that naphthylbutanol derivatives can undergo cyclization to form tetrahydrophenanthrene, a process influenced by the presence of specific substituents (Jackson, Shannon, & Taylor, 1981).

  • Conformational Studies of Naphthylcarbinols : The stereodynamics of naphthylcarbinols have been analyzed, revealing the existence of atropisomers due to restricted rotation around the naphthyl-COH bond. This research contributes to understanding the conformational behavior of such compounds (Casarini, Lunazzi, & Mazzanti, 1997).

  • Chromium(III) Determination using Naphthol Derivatives : 1-(2-Pyridylazo)-2-naphthol, a related compound, has been used for the spectrophotometric determination of Chromium(III), indicating potential applications in analytical chemistry (Subrahmanyam & Eshwar, 1976).

  • Catalysis over Zeolites : In catalysis, the transformation of alcohols like 1-butanol over zeolites into hydrocarbon fuels has been studied, indicating the role of these compounds in fuel production processes (Ramasamy & Wang, 2013).

  • Combustion Kinetics of Butanol Isomers : The combustion properties of various butanol isomers, including 1-butanol, have been extensively modeled, relevant in understanding their behavior as bio-derived fuels (Sarathy et al., 2012).

  • Optical Resolution in Chiral Chemistry : The use of 1-(1-naphthyl)ethylamine for optical resolution in chiral chemistry has been explored, demonstrating the utility of naphthyl-based compounds in resolving chiral molecules (Sasaki Mitsuru, 1986).

  • Biotechnological Production of 1-Butanol : The metabolic engineering of microorganisms for the production of 1-butanol highlights the potential of 1-(1-Naphthyl)-1-butanol in biofuel and industrial applications (Atsumi et al., 2008).

properties

IUPAC Name

1-naphthalen-1-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10,14-15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEHYWHITYGUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthyl)-1-butanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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